molecular formula C22H29N3O3 B5518921 2-(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxo-N-phenylacetamide

2-(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxo-N-phenylacetamide

Cat. No. B5518921
M. Wt: 383.5 g/mol
InChI Key: RNQYCWQBRSZIKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to 2-(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxo-N-phenylacetamide involves complex reactions utilizing specific precursors and catalysts. For instance, the synthesis of antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrated the intricate process of creating diazaspiro undecanes with antihypertensive properties through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Molecular Structure Analysis

Molecular structure analysis of diazaspiro[5.5]undecane derivatives reveals a complex framework conducive to binding with biological targets. The structural intricacy, including the presence of oxa and diaza rings, influences the compound's interaction with receptors and enzymes. Notably, the design and structural elucidation of dual µ-opioid receptor agonists and σ1 receptor antagonists highlight the importance of specific substitutions on the molecular framework for achieving desired biological activities (García et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving diazaspiro[5.5]undecane derivatives often involve nucleophilic addition, Michael addition, and annulation processes. These reactions are crucial for constructing the complex diazaspiro framework and introducing various functional groups that impart the compound's biological activities. The synthesis of polyfunctionalized 2,4-dioxa-8-azaspiro[5.5]undec-9-enes through a domino [2+2+2] cycloaddition reaction exemplifies the complex chemical reactions employed to create these molecules (Liu et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the compound's applicability and behavior in biological systems. The crystallographic analysis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives revealed specific envelope conformations of the isoxazolidine rings, which could influence the compound's physical behavior and interaction with biological targets (Chiaroni et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, are crucial for understanding the compound's potential applications. The reactivity of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in promoting methylation reactions underlines the importance of understanding the chemical behavior of related compounds to exploit their full potential (Shieh et al., 2001).

Scientific Research Applications

Antihypertensive Applications

Spirocyclic compounds have been studied for their antihypertensive properties. For example, a series of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrated significant antihypertensive activity, indicating their potential for peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Antinociceptive Effects

Another study focused on the antinociceptive effects of a novel spirocyclopiperazinium salt compound, showcasing its significant dose-response effect in pain management without affecting motor coordination or body temperature. This implies a potential application for spirocyclic compounds in pain relief without the common side effects associated with opioids (Yue et al., 2007).

Chronic Kidney Disease Treatment

Research has also identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase (sEH) inhibitors, with one compound demonstrating excellent bioavailability and efficacy in lowering serum creatinine in a rat model of anti-glomerular basement membrane glomerulonephritis. This suggests a promising application for these compounds in treating chronic kidney diseases (Kato et al., 2014).

Mechanism of Action

The compound acts as an inhibitor of KAT2, a human enzyme. This inhibition could potentially be used to treat cognitive deficits associated with bipolar disease and schizophrenia .

Future Directions

The future directions for the research on this compound could include further development and testing of KAT2 inhibitors for the treatment of cognitive deficits associated with bipolar disease and schizophrenia . Additionally, the development of new synthesis methods and further study of the compound’s physical and chemical properties could also be beneficial.

properties

IUPAC Name

2-(2-cyclopentyl-3-oxo-2,8-diazaspiro[5.5]undecan-8-yl)-2-oxo-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c26-19-11-13-22(16-25(19)18-9-4-5-10-18)12-6-14-24(15-22)21(28)20(27)23-17-7-2-1-3-8-17/h1-3,7-8,18H,4-6,9-16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQYCWQBRSZIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3(CCCN(C3)C(=O)C(=O)NC4=CC=CC=C4)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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